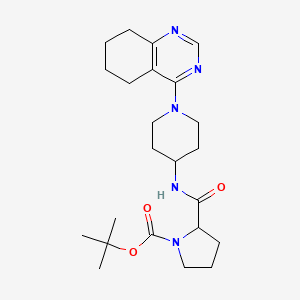

Tert-butyl 2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O3/c1-23(2,3)31-22(30)28-12-6-9-19(28)21(29)26-16-10-13-27(14-11-16)20-17-7-4-5-8-18(17)24-15-25-20/h15-16,19H,4-14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGMOOWXJRXTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a pyrrolidine backbone, with a carbamoyl moiety linked to a 5,6,7,8-tetrahydroquinazolin structure via a piperidine ring. The synthesis typically involves multi-step reactions including cyclization and carbamoylation processes.

Synthetic Route Overview

- Formation of the Tetrahydroquinazoline Ring : This is achieved through cyclization of appropriate precursors under acidic conditions.

- Piperidine and Carbamoylation : The piperidine moiety is introduced followed by carbamoylation to form the final structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or other signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinazoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, although further studies are needed to quantify these effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

-

In vitro Studies :

- A study assessed the cytotoxicity of tetrahydroquinazoline derivatives on cancer cell lines, revealing IC50 values indicating potential effectiveness against specific cancer types .

- Another research focused on the antimicrobial efficacy against E. coli and S. aureus, reporting minimal inhibitory concentrations (MIC) that suggest promising therapeutic applications .

-

Mechanistic Insights :

- Investigations into the mechanism revealed that these compounds could disrupt cellular processes such as DNA replication and protein synthesis, leading to cell death in cancerous cells.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing tert-butyl 2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves coupling reactions between activated intermediates (e.g., carbamoyl derivatives and piperidine-tetrahydroquinazoline precursors). Key parameters include:

- Solvents: Dichloromethane (DCM) or acetonitrile are preferred due to their polarity and compatibility with nucleophilic substitutions .

- Temperature: Reactions are conducted at room temperature or slightly elevated (40–60°C) to balance reaction rate and side-product formation .

- Catalysts: Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups .

Advanced Question: How can researchers address purification challenges for this compound, especially when isolating it from complex reaction mixtures?

Methodological Answer:

Purification often requires multi-step chromatographic techniques:

- Flash Chromatography: Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .

- HPLC: For high-purity isolation, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .

- Crystallization: Optimize solvent systems (e.g., ethanol/water) based on the compound’s solubility profile .

Basic Question: Which analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine and piperidine ring substituents) .

- Mass Spectrometry (HRMS): Validates molecular weight and detects impurities via isotopic patterns .

- HPLC-PDA: Quantifies purity (>95%) and identifies UV-active contaminants .

Advanced Question: How does the choice of coupling reagent (e.g., DCC vs. EDC) impact the yield and stereoselectivity of the carbamoyl linkage?

Methodological Answer:

- DCC: Generates stable active esters, favoring high yields but may require DMAP to suppress racemization in chiral centers .

- EDC: Less prone to forming insoluble byproducts (e.g., dicyclohexylurea) but requires careful pH control (pH 6–7) to prevent hydrolysis .

- Stereoselectivity: Chiral auxiliaries or enantiopure starting materials (e.g., tert-butyl-protected pyrrolidine) are critical for retaining configuration .

Advanced Question: What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) with immobilized targets .

- Molecular Docking: Computational models predict binding modes to tetrahydroquinazoline-binding pockets (e.g., kinase domains) .

- In Vitro Assays: Fluorescence-based enzymatic inhibition assays quantify IC₅₀ values under physiological pH and temperature .

Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DCM) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal as hazardous waste .

Advanced Question: How do structural modifications (e.g., substituents on the pyrrolidine ring) influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| Trifluoromethyl group | Enhances metabolic stability and lipophilicity | |

| Methoxymethyl group | Improves solubility and BBB penetration | |

| Thiazole substitution | Alters kinase selectivity profiles |

SAR studies require iterative synthesis and bioassays to correlate substituent effects with target engagement .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use validated protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Control Compounds: Include reference inhibitors (e.g., staurosporine) to benchmark activity .

- Meta-Analysis: Cross-reference data from orthogonal techniques (e.g., SPR vs. ITC) to confirm binding affinities .

Basic Question: What solvent systems are recommended for recrystallizing this compound to achieve high purity?

Methodological Answer:

- Ethanol/Water: Effective for removing polar impurities (yield: 70–85%) .

- Diethyl Ether/Pentane: Induces slow crystallization for large, high-quality crystals .

Advanced Question: How is computational chemistry applied to optimize the synthesis pathway of this compound?

Methodological Answer:

- DFT Calculations: Predict transition-state energies to identify rate-limiting steps (e.g., carbamoyl coupling) .

- Retrosynthetic Software: Tools like Synthia propose routes with minimal protecting groups .

- Machine Learning: Models trained on reaction databases suggest optimal catalysts/solvents for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.